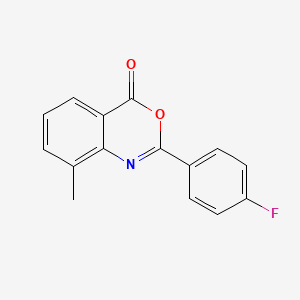

2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenyl)-8-methyl-4H-3,1-benzoxazin-4-one, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties : A study by Hamprecht, Würzer, and Witschel (2004) explored the effects of fluorine substitution in herbicides, specifically in 2-phenyl-4H-3,1-benzoxazin-4-one compounds like bentranil. They found that introducing fluorine atoms can significantly alter herbicidal properties, with 'fluorobentranil' showing promising broad-leaf activity and selectivity in crops like rice, cereals, and maize (Hamprecht, Würzer, & Witschel, 2004).

Synthesis of NK1 Receptor Antagonist Aprepitant : Brands et al. (2003) described an efficient synthesis of Aprepitant, a NK1 receptor antagonist, where a key step involved the use of a fluorophenyl morpholine derivative. This synthesis process highlighted the importance of fluorinated compounds in the development of medically significant drugs (Brands et al., 2003).

Antitumor Properties : Hutchinson et al. (2001) synthesized a series of mono- and difluorinated benzothiazoles, including 2-(4-fluorophenyl) derivatives, and tested them for cytotoxicity against various cancer cell lines. They found potent cytotoxic activity in specific human breast cancer cell lines, indicating the potential of fluorinated benzothiazoles in cancer treatment (Hutchinson et al., 2001).

Intracellular Calcium Activity : Bourlot et al. (1998) investigated substituted 1,4-benzoxazines with an amino side chain at the 2-position for their activity on intracellular calcium. They found that compounds with a homoveratrylamino moiety, possibly including fluorophenyl derivatives, exhibited superior potency (Bourlot et al., 1998).

Fluorescent Probe Sensing : Tanaka et al. (2001) developed benzoxazole and benzothiazole analogs, including fluorophenyl derivatives, as fluorescent probes for sensing magnesium and zinc cations. These probes were sensitive to pH changes, showing potential applications in chemical sensing (Tanaka et al., 2001).

Synthesis of Fluorinated Heterocycles : Zhao et al. (2015) described the synthesis of fluorinated 4H-3,1-benzoxazines through the electrophilic fluorocyclization of olefinic amides. This method is notable for its mild conditions and functional group tolerance, highlighting the versatility of fluorinated compounds in chemical synthesis (Zhao et al., 2015).

Synthesis of Antibacterial Agents : Holla, Bhat, and Shetty (2003) focused on synthesizing new molecules with antibacterial properties, using fluorophenyl groups as key pharmacophores. This research demonstrates the significance of fluorinated compounds in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-8-methyl-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-9-3-2-4-12-13(9)17-14(19-15(12)18)10-5-7-11(16)8-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBFXQWBKYND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)